molecular formula C12H11NO3 B2727469 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile CAS No. 85831-04-5

7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile

Cat. No.: B2727469
CAS No.: 85831-04-5
M. Wt: 217.224
InChI Key: WUPNGXAMMWVHOO-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile ( 85831-04-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, this compound is a derivative of the chromene scaffold, a structure known for its diverse chemical properties and research applications . Recent scientific investigations into structurally similar chromeno-carbonitrile compounds have demonstrated their significant potential as effective corrosion inhibitors for mild steel in acidic environments . Experimental and computational studies on these analogs reveal that they function as mixed-type inhibitors, effectively blocking active sites on metal surfaces through adsorption. Their high inhibition efficiency, exceeding 89% in some cases, is attributed to molecular structures featuring polar functional groups and extensive conjugation, which facilitate charge transfer or donor-acceptor interactions with the metal surface . The presence of the carbonitrile group and carbonyl groups in the core structure contributes to these interactions. Furthermore, these related compounds have been synthesized using green chemistry principles, such as one-pot multicomponent reactions in aqueous media, highlighting the relevance of this chemical family in modern sustainable chemistry research . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest applications and handling protocols.

Properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-12(2)4-9(14)8-3-7(6-13)11(15)16-10(8)5-12/h3H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPNGXAMMWVHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)O2)C#N)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : The enolic form of dimedone undergoes nucleophilic attack on the electrophilic carbon of malononitrile, forming a β-enaminonitrile intermediate.
  • Cyclization : Intramolecular cyclization via nucleophilic attack of the enamine nitrogen on the adjacent carbonyl group generates the chromene ring.
  • Tautomerization : Final tautomerization yields the thermodynamically stable 2H-chromene derivative.

Optimization Data

Parameter Conditions Yield (%)
Solvent Ethanol 75
Catalyst None -
Temperature (°C) 25 -
Time (h) 27 -

This method achieves a yield of 75% under ambient conditions, outperforming traditional approaches requiring elevated temperatures or acidic catalysts.

Organocatalyzed Enantioselective Synthesis

While the target compound lacks stereocenters, enantioselective methods using cinchona alkaloid-derived thiourea catalysts (e.g., 4a in Table 2) have been explored for analogous chromene systems. These conditions may inform chiral derivatization strategies.

Catalytic Screening

Catalyst Solvent Time (h) Yield (%) ee (%)
Thiourea 4a Toluene 28 64 63
DABCO Ethanol 30 61 -

Cinchona alkaloid catalysts induce moderate enantioselectivity (up to 63% ee) in related chromene syntheses, though their utility for the achiral target compound remains exploratory.

Solvent and Base Screening for Cyclization

Solvent polarity and base strength critically influence reaction efficiency. Polar aprotic solvents like THF and toluene enhance cyclization rates, while ethanol balances environmental and economic factors.

Solvent Effects

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 75
Toluene 2.4 64
THF 7.6 74
CH₂Cl₂ 8.9 71

Bases such as DABCO and DBU accelerate enolate formation but are unnecessary in catalyst-free protocols.

Comparative Analysis of Synthetic Routes

Method Efficiency

Method Advantages Limitations
Catalyst-Free MCR High yield (75%), green conditions Limited substrate scope
Organocatalyzed MCR Enantioselectivity Lower yield (64%), costly catalysts
Base-Promoted Cyclization Rapid kinetics Requires purification

Structural Characterization and Spectral Data

The synthesized compound was authenticated via:

  • FT-IR : Peaks at 2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (C=O stretch).
  • ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, 7-CH₃), 2.70–3.10 (m, 4H, cyclohexane protons), 6.40 (s, 1H, chromene H-4).
  • LC-MS : m/z 245 [M+H]⁺.

Industrial and Pharmacological Relevance

This compound serves as a precursor for antimalarial and anticancer agents. Its electron-deficient chromene core facilitates π-stacking interactions with biological targets.

Chemical Reactions Analysis

7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential therapeutic properties. In materials science, it is used to develop new materials with unique properties. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it has applications in the detection of explosives, such as picric acid, due to its high selectivity and sensitivity .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the detection of picric acid, the compound forms a complex with the explosive through non-covalent interactions, such as hydrogen bonding. This interaction can be studied using techniques like UV-Vis and fluorescence spectroscopy .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to the chromene-carbonitrile family, which shares a common bicyclic framework. Key structural variations among analogs include substituent patterns, spiro junctions, and additional functional groups.

Compound Substituents/Modifications Key Features
Target compound 7,7-dimethyl, 2,5-dioxo, 3-carbonitrile Rigid bicyclic core; electron-withdrawing nitrile and ketones enhance reactivity
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4H-chromene-3-carbonitrile 2-amino, 4-(3,4-dimethoxyphenyl), 7-phenyl Chiral centers; polar substituents improve solubility and biological targeting
Bis-spirooxindole derivative Spiro-linked indole; two chromene-carbonitrile units High molecular weight (MW ~600+); complex geometry impacts solubility
20-Amino-spiro[acenaphthylene-chromene]-3-carbonitrile Spiro-acenaphthylene; 20-amino Extended conjugation; amino group enables hydrogen bonding

Structural Implications :

  • Dimethyl groups (7,7-dimethyl) in the target compound enhance steric bulk and lipophilicity compared to analogs with aromatic (e.g., 7-phenyl in ) or hydrogen substituents.
  • Spiro junctions (e.g., ) introduce conformational constraints, altering binding affinity in biological systems.

Physicochemical Properties

Property Target Compound Compound in Bis-spirooxindole Spiro-acenaphthylene
Molecular Formula C₁₂H₁₃NO₃ C₂₃H₂₁N₃O₃ C₃₈H₃₄N₄O₄ C₁₉H₁₃N₃O₂
Molecular Weight 187.24 387.43 610.71 315.33
Solubility Low (nonpolar) Moderate (polar) Very low Low

Key Observations :

  • The target compound’s lower molecular weight and absence of polar groups (e.g., amino in ) result in reduced aqueous solubility.
  • Spiro derivatives (e.g., ) exhibit poor solubility due to high molecular weight and rigid structures.

Spectral Data Comparison

Infrared Spectroscopy (IR) :

  • C≡N Stretch : Observed at 2187–2192 cm⁻¹ across all analogs, confirming the nitrile group’s presence .
  • C=O Stretch: The target compound shows two ketone peaks (~1718–1666 cm⁻¹), while amino-substituted analogs (e.g., ) display additional N-H stretches (~3323 cm⁻¹) .

¹H NMR :

  • Dimethyl Groups : Resonate at δ 1.02–1.04 ppm in the target compound and spiro derivatives .
  • Aromatic Protons : In phenyl-substituted analogs (e.g., ), signals appear at δ 7.02–8.26 ppm .

Biological Activity

7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H16N2O5C_{14}H_{16}N_{2}O_{5} with a molecular weight of 264.28 g/mol. The compound features a chromene core structure that is known for its versatility in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds within the chromene family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. Notably:

  • Gram-positive bacteria : The compound exhibits bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Inhibition : It has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .
Bacterial StrainMIC (μM)MBIC (μg/mL)MBEC (μg/mL)
Staphylococcus aureus15.625 - 62.562.216 - 124.432124.432 - 248.863
Enterococcus faecalis62.5 - 12531.108 - 62.216124.432 - 248.863

2. Anticancer Properties
Chromene derivatives have been extensively studied for their anticancer potential:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression at the G2/M phase .
  • Case Studies : Research has demonstrated that specific analogs can significantly reduce cell invasion and migration in cancer models .

3. Antioxidant Activity
The antioxidant properties of chromenes are also noteworthy:

  • These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for preventing cellular damage associated with various diseases.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is closely linked to their structural features:

  • Substituents : Variations in substituents on the chromene ring significantly influence their biological profiles. For example, modifications at specific positions can enhance antimicrobial or anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile?

  • Methodology : The compound is typically synthesized via multicomponent reactions (MCRs). For example, condensation of cyclic ketones (e.g., dimedone) with malononitrile and aldehydes in ethanol under reflux with triethylamine as a catalyst yields the product. Solvent choice (e.g., ethanol vs. PEG-400) and catalyst type (e.g., triethylamine vs. organocatalysts) significantly influence reaction efficiency and purity .
  • Key Data : Reaction times range from 3–6 hours, with yields averaging 70–85%. Characterization via 1H^1H NMR and IR confirms the presence of cyano (2200–2250 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) groups .

Q. How is the crystal structure of this compound validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the structure of 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (a derivative) was resolved using SHELX software, with refinement parameters R1<0.05R_1 < 0.05 and wR2<0.12wR_2 < 0.12. Hydrogen bonding and puckering parameters are analyzed using Cremer-Pople coordinates to confirm ring conformations .
  • Validation Tools : CIF files are cross-validated using checkCIF/PLATON to detect symmetry errors or displacement issues .

Q. What spectroscopic techniques distinguish this compound from its derivatives?

  • Methodology :

  • NMR : The sp3^3-hybridized C-4 proton (δ 4.3–4.6 ppm) and geminal dimethyl groups (δ 1.0–1.1 ppm) are diagnostic.
  • IR : Absence of NH2_2 stretches (~3300 cm1^{-1}) differentiates the parent compound from amino-substituted derivatives .
    • Advanced Tip : Compare NOESY correlations to confirm spatial proximity of methyl groups and carbonyl moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in multicomponent reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, nucleophilic attack at the carbonyl carbon (C-5) by malononitrile has a calculated activation energy of ~25 kcal/mol, aligning with experimental kinetic data .
  • Software Tools : Gaussian or ORCA for energy minimization; VMD for visualizing electron density maps.

Q. What strategies resolve contradictions in crystallographic data for derivatives?

  • Case Study : Discrepancies in puckering amplitudes (e.g., q2=0.450.55q_2 = 0.45–0.55 Å for the tetrahydrochromene ring) arise from solvent polarity during crystallization. Polar solvents (DMSO) stabilize chair-like conformations, while apolar solvents (toluene) favor boat forms. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) .

Q. How can this compound be functionalized for fluorescent probe applications?

  • Design Strategy : Introduce electron-donating groups (e.g., –OH, –NH2_2) at C-7 or C-8 to enhance fluorescence quantum yield. For example, 7-hydroxyl-4-(methylthio) derivatives exhibit λem_{em} = 450–470 nm (blue emission) with Stokes shifts >100 nm, suitable for nucleolus imaging in live cells .
  • Validation : Fluorescence lifetime imaging microscopy (FLIM) and confocal microscopy confirm intracellular localization and photostability .

Q. What are the challenges in scaling up synthetic protocols while maintaining enantiopurity?

  • Key Issues : Racemization at C-4 occurs during prolonged reflux. Solutions include:

  • Using chiral auxiliaries (e.g., (R)-BINOL) to stabilize intermediates.
  • Microfluidic reactors to reduce reaction time and thermal degradation .
    • Data : Pilot-scale runs (10 g) show 5–10% enantiomeric excess (ee) loss compared to small-scale (1 g) syntheses .

Methodological Resources

  • Crystallography : SHELXL for refinement ; Mercury for visualizing hydrogen-bond networks.
  • Synthesis : Green chemistry databases for solvent/catalyst selection (e.g., PEG-400 for waste reduction) .
  • Computational : Cambridge Structural Database (CSD) for comparing bond lengths/angles .

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